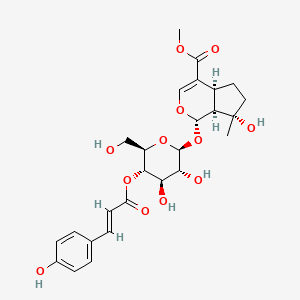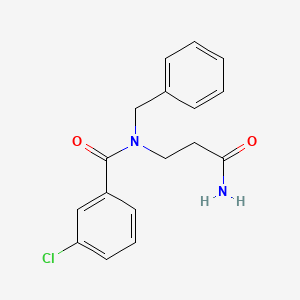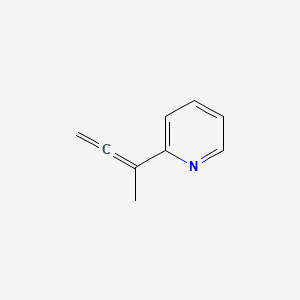
4'-O-trans-p-Coumaroylmussaenoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research has shown various methods for the synthesis of compounds related to 4'-O-trans-p-Coumaroylmussaenoside. For example, amide bond formation using 4-coumarate:CoA ligase from Arabidopsis thaliana has been demonstrated as a method for synthesizing 4-coumaroyl- and hexanoyl-amino acids, showcasing the enzyme's potential for generating a series of biologically active amide compounds (Mori et al., 2021).
Molecular Structure Analysis
The analysis of the molecular structure, particularly through quantum-chemical calculations, has provided insights into the antioxidant properties of related compounds, such as trans-p-coumaric and trans-sinapinic acids. These studies have determined structural features that contribute to strong antioxidant properties, employing methods like Gaussian 03W software package at the DFT level (Urbaniak et al., 2012).
Chemical Reactions and Properties
The formation of specific bonds and reactions, like the palladium-catalyzed oxidative Heck coupling reaction for synthesizing 4-arylcoumarins from coumarins and arylboronic acids, illustrates the complex chemical reactions and properties associated with coumaroylmussaenoside derivatives. These reactions provide moderate to excellent yields and show tolerance toward a variety of functional groups (Li et al., 2012).
Physical Properties Analysis
The study of physical properties includes investigating fluorescence dyes based on coumarin chromophores, which have been found to exhibit high fluorescence quantum yields, good electrochemical, thermal, and photochemical stabilities. Such properties make these compounds suitable for applications like living cell imaging (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties of 4'-O-trans-p-Coumaroylmussaenoside and related compounds are diverse. For instance, the synthesis and investigation of V-shaped bis-coumarins have contributed to understanding the absorption and emission characteristics, revealing strong absorption in the visible spectrum and strong greenish-yellow fluorescence. These findings are critical for developing new optical materials and understanding the compound's chemical behavior (Tasior et al., 2014).
Applications De Recherche Scientifique
Role in Plant Biochemistry :
- 4'-O-trans-p-Coumaroylmussaenoside is part of a class of compounds involved in the biosynthesis of chlorogenic acid, an important constituent in plant defense and metabolism. This pathway is highlighted in carrot cell cultures, where enzymes like microsomal 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase play a crucial role (Kühnl, Koch, Heller, & Wellmann, 1987).
- The compound is part of the phenylpropanoid pathway, which is essential for lignification in plants. Alterations in enzymes like 4-coumarate:coenzyme A ligase, which are involved in this pathway, can dramatically affect lignin content and composition in plants, as seen in tobacco plants (Kajita, Katayama, & Omori, 1996).
Pharmacological Applications :
- Some derivatives of p-coumaric acid, to which 4'-O-trans-p-Coumaroylmussaenoside is related, have been studied for their biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These studies underscore the potential of such compounds in pharmacology (Pei, Ou, Huang, & Ou, 2016).
- Specific derivatives, like 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid, have shown notable anti-tumor activity against lung cancer, pointing to the therapeutic potential of compounds in this class (Peng, Wu, Jiang, Liu, Sun, Wu, & Wu, 2015).
Propriétés
IUPAC Name |
methyl (1S,4aS,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-26(33)10-9-15-16(23(32)34-2)12-35-24(19(15)26)38-25-21(31)20(30)22(17(11-27)36-25)37-18(29)8-5-13-3-6-14(28)7-4-13/h3-8,12,15,17,19-22,24-25,27-28,30-31,33H,9-11H2,1-2H3/b8-5+/t15-,17-,19-,20-,21-,22-,24+,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXYXJRRAKWIL-KPFFXFJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-trans-p-Coumaroylmussaenoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one](/img/structure/B1180524.png)

![3-{Benzyl[(cyclohexylamino)carbonyl]amino}propanamide](/img/structure/B1180530.png)
![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)

![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)

